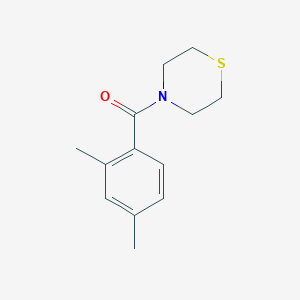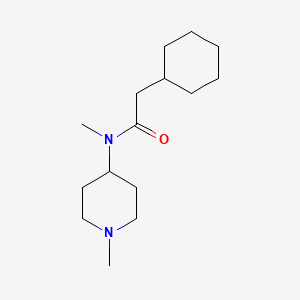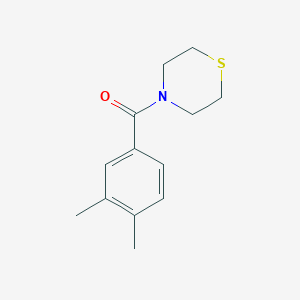
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to be used in drug design and development.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, it has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone are primarily related to its ability to inhibit certain enzymes. In addition to its effects on acetylcholinesterase and butyrylcholinesterase, it has also been shown to inhibit the activity of other enzymes, including tyrosinase and β-glucuronidase. These enzymes are involved in various physiological processes, including melanin synthesis and drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool in biochemical and pharmacological research. However, its use is limited by its potential toxicity and the need for careful handling and disposal. Additionally, its effects on enzyme activity may be influenced by factors such as pH and temperature, which must be carefully controlled in experiments.
Direcciones Futuras
There are several potential future directions for research on (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to determine its potential as an antimicrobial agent and to explore its effects on other enzymes and physiological processes. Finally, research on the toxicity and environmental impact of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is needed to ensure its safe use in laboratory settings.
Métodos De Síntesis
The synthesis of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3,4-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting compound is then treated with a reducing agent such as sodium borohydride to yield the final product. This method has been optimized to produce high yields of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in drug design and development. It has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. Additionally, (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have antimicrobial activity against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPQSBCKIKASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
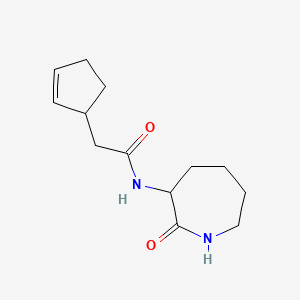
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
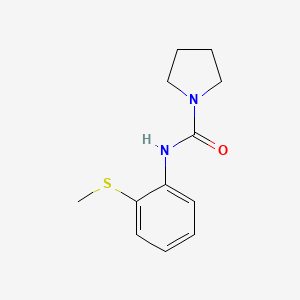

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)
